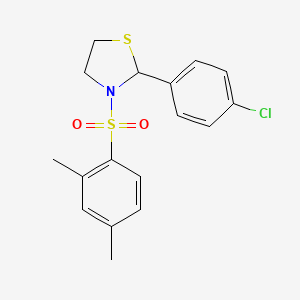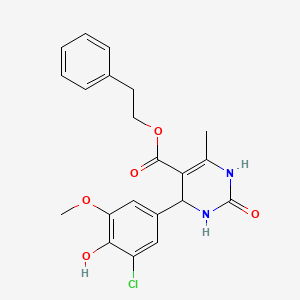
2-(4-Chlorophenyl)-3-((2,4-dimethylphenyl)sulfonyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2,4-dimethylbenzenesulfonyl group attached to the thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiol with an amine in the presence of a suitable catalyst. This step involves the cyclization of the intermediate to form the five-membered ring.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazolidine ring.
Attachment of 2,4-Dimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the thiazolidine ring with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with various functional groups.
Substitution: Compounds with substituted chlorophenyl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-(2,4-dimethylbenzenesulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorphenyl)-3-((2,4-Dimethylphenyl)sulfonyl)thiazolidin kann mit anderen Thiazolidinderivaten verglichen werden, wie z. B.:
2-(4-Chlorphenyl)-3-(Phenylsulfonyl)thiazolidin: Fehlt die Dimethylgruppen am Phenylsulfonylteil, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.
2-(4-Methylphenyl)-3-((2,4-Dimethylphenyl)sulfonyl)thiazolidin: Enthält eine Methylgruppe anstelle eines Chloratoms am Phenylring, was seine chemischen Eigenschaften und Wechselwirkungen mit molekularen Zielstrukturen beeinflussen kann.
Die Einzigartigkeit von 2-(4-Chlorphenyl)-3-((2,4-Dimethylphenyl)sulfonyl)thiazolidin liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C17H18ClNO2S2 |
|---|---|
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-(2,4-dimethylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H18ClNO2S2/c1-12-3-8-16(13(2)11-12)23(20,21)19-9-10-22-17(19)14-4-6-15(18)7-5-14/h3-8,11,17H,9-10H2,1-2H3 |
InChI-Schlüssel |
YREZNHKUACKAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)
![Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B11648198.png)

![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B11648207.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)

![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
![Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11648260.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B11648265.png)
